N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
CAS No.: 946381-35-7
Cat. No.: VC5195217
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946381-35-7 |
|---|---|
| Molecular Formula | C15H14N4OS2 |
| Molecular Weight | 330.42 |
| IUPAC Name | N-methyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H14N4OS2/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19-15(13)21-8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20) |
| Standard InChI Key | NZRNACIJYCTNAN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC)C3=CC=CC=C3 |
Introduction
The compound N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide represents a novel chemical entity with potential applications in pharmacology and medicinal chemistry. It belongs to the class of thiazolo[4,5-d]pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed synthesis, structural analysis, and potential biological implications of this compound.
Structural Overview
The compound features a thiazolo[4,5-d]pyridazinone core with substitutions that enhance its chemical and biological properties:
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Molecular Formula:
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Molecular Weight: Approximately 285 g/mol
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Key Functional Groups:
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A thioacetamide moiety.
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A phenyl group at position 7 of the thiazolo-pyridazinone ring.
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A methyl substitution at position 2 of the thiazole ring.
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This structure is significant due to the synergistic effects of the thiazole and pyridazinone fragments, which are known to contribute to bioactivity.
Synthesis
The synthesis of N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide can be achieved using a multi-step reaction involving:
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Formation of Thiazolo[4,5-d]pyridazinone Core:
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Thioacetamide Substitution:
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Final Methylation:
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Methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
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The reactions are typically carried out in ethanol or DMF solvents under reflux conditions.
Analytical Data
The compound is characterized using advanced spectroscopic techniques:
Anti-inflammatory Activity
Compounds with similar thiazolo[4,5-d]pyridazinone scaffolds have demonstrated significant anti-inflammatory effects by inhibiting COX enzymes and reducing prostaglandin synthesis .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The sulfur-containing moiety enhances interaction with microbial enzymes .
Anticancer Potential
Preliminary studies on related compounds suggest cytotoxic effects against breast adenocarcinoma cell lines (e.g., MCF7), likely through apoptosis induction .
Comparative Analysis with Related Compounds
Potential Applications
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Drug Development:
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Anti-inflammatory agents targeting COX pathways.
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Antimicrobial drugs for resistant bacterial strains.
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Chemotherapeutic agents for specific cancers.
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Molecular Probes:
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Studying enzyme interactions due to its sulfur-containing functional group.
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